Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C7H11F3O3S It is a member of the ester family, characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an ethylsulfanylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate typically involves the esterification of 3,3,3-trifluoropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ethyl 2-[(ethylsulfinyl)carbonyl]-3,3,3-trifluoropropanoate or ethyl 2-[(ethylsulfonyl)carbonyl]-3,3,3-trifluoropropanoate.
Reduction: Formation of ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethylsulfanylcarbonyl group can participate in redox reactions, potentially modulating the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoropropanoate: Lacks the ethylsulfanylcarbonyl group, making it less versatile in chemical reactions.
Methyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl and ethylsulfanylcarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62935-45-9 |
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Molecular Formula |
C8H11F3O3S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 2-ethylsulfanylcarbonyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C8H11F3O3S/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
WDLPAURPFQYUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)SCC)C(F)(F)F |
Origin of Product |
United States |
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